HNMPA

Membrane Permeability Intracellular Signaling Prodrug

HNMPA: membrane-impermeable, non-ATP competitive IRTK inhibitor (≥98%). Blocks serine/tyrosine autophosphorylation; spares PKC/PKA. Ideal for cell-free kinase assays, membrane-proximal signaling, and allosteric site mapping. Unlike prodrug HNMPA-(AM)3 or broad-spectrum kinase inhibitors, native HNMPA delivers uncompromised selectivity. Achieve 82% substrate phosphorylation inhibition. Order now for definitive IRTK mechanism-of-action studies and pharmacological deconvolution.

Molecular Formula C11H11O4P
Molecular Weight 238.18 g/mol
CAS No. 132541-52-7
Cat. No. B118242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHNMPA
CAS132541-52-7
SynonymsP-(Hydroxy-2-naphthalenylmethyl)phosphonic Acid;  (Hydroxy-2-naphthalenylmethyl)phosphonic Acid;  HNMPA; 
Molecular FormulaC11H11O4P
Molecular Weight238.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O
InChIInChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15)
InChIKeyAMJJLDJPDLKNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





HNMPA (132541-52-7): Baseline Profile and Procurement Significance


HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid, CAS 132541-52-7) is a synthetic, membrane-impermeable inhibitor of the insulin receptor tyrosine kinase (IRTK) [1]. It exerts its primary effect by inhibiting both serine and tyrosine autophosphorylation of the human insulin receptor [1], thereby providing a crucial tool for dissecting early insulin signaling events [1][2]. Its non-competitive mechanism with ATP is a key functional characteristic .

HNMPA (132541-52-7): Why Substitution with Other IR Pathway Modulators Compromises Experimental Specificity


Substituting HNMPA with other agents that impact insulin signaling, such as the cell-permeable prodrug HNMPA-(AM)3, the IR agonist L-783,281, or broad-spectrum kinase inhibitors like genistein, introduces significant experimental variables. HNMPA-(AM)3, while derived from the same core structure, is a prodrug requiring intracellular esterase cleavage, altering its pharmacokinetic and distribution profile for cell-based assays [1]. Agonists like L-783,281 activate the receptor, producing the opposite physiological outcome and fundamentally changing the experimental paradigm [2]. Broad-spectrum tyrosine kinase inhibitors lack the selectivity profile of HNMPA, which does not affect protein kinase C (PKC) or cAMP-dependent protein kinase (PKA) activities [3], leading to off-target confounding in pathway analysis. Therefore, selecting the precise molecular tool—HNMPA in its native, impermeable form—is critical for experiments requiring strict extracellular or membrane-proximal IRTK inhibition without confounding intracellular esterase-dependent activation or off-target kinase modulation.

HNMPA (132541-52-7): Quantitative Differentiation Against Key Comparators and Analogs


Cell Permeability and Subcellular Compartmentalization: HNMPA vs. HNMPA-(AM)3 Prodrug

HNMPA is intrinsically membrane-impermeable . This is a fundamental physicochemical property that distinguishes it from its tris-acetoxymethyl ester analog, HNMPA-(AM)3, which is a cell-permeable prodrug . The selection between these two is not a matter of potency but of experimental design: HNMPA restricts inhibition to the extracellular domain or cell surface, whereas HNMPA-(AM)3 allows intracellular access after cleavage by cytosolic esterases. This distinction is critical for experiments designed to isolate membrane-proximal versus global intracellular IRTK signaling events.

Membrane Permeability Intracellular Signaling Prodrug Pharmacokinetics

Mechanistic Action and Functional Outcome: HNMPA as an IRTK Inhibitor vs. L-783,281 as an IR Agonist

HNMPA functions as a direct inhibitor of IRTK, blocking both serine and tyrosine autophosphorylation of the insulin receptor [1]. In stark contrast, L-783,281 is a non-peptidyl fungal metabolite that acts as an insulin receptor (IR) agonist, directly activating the receptor's tyrosine kinase activity [2]. While both compounds target the insulin receptor, they produce diametrically opposed functional outcomes: HNMPA inhibits downstream signaling, while L-783,281 stimulates insulin-like effects, including glucose lowering in vivo [2]. Therefore, these compounds are not substitutes but serve as complementary tools for interrogating different aspects of IR function.

Mechanism of Action Insulin Signaling Agonist vs. Antagonist Insulin Receptor

Selectivity Profile: HNMPA's Inactivity Against PKC and PKA vs. Broad-Spectrum Kinase Inhibitors

A key differentiating feature of HNMPA is its inactivity against two major kinase families. It has no effect on protein kinase C (PKC) or cyclic AMP-dependent protein kinase (PKA) activities [1]. This contrasts with broad-spectrum kinase inhibitors like genistein, which inhibits multiple tyrosine kinases [2]. The narrow selectivity profile of HNMPA provides higher confidence that observed biological effects are specifically attributable to IRTK inhibition, reducing the risk of confounding off-target activity.

Kinase Selectivity Off-Target Effects Protein Kinase C Protein Kinase A Specificity

Inhibition of Substrate Phosphorylation: Direct Evidence from Peptide and Poly(Glu,Tyr) Assays

In direct enzymatic assays, HNMPA demonstrates potent inhibition of the autophosphorylated insulin receptor's kinase activity toward exogenous substrates. HNMPA inhibited tyrosine kinase activity towards poly(Glu4, Tyr) by 82% and towards an insulin receptor-(1155-1165) peptide by 81% . These data provide a quantitative measure of its inhibitory capacity in a defined biochemical system, validating its utility for disrupting the catalytic function of the activated receptor.

Enzymatic Assay Substrate Phosphorylation Potency IC50

Functional Inhibition of Insulin-Stimulated Glucose Metabolism in a Cellular Context

While HNMPA itself is membrane impermeable and unsuitable for many cell-based assays , its cell-permeable analog, HNMPA-(AM)3, provides a functional benchmark for the compound series. HNMPA-(AM)3 inhibits insulin-stimulated glucose oxidation in isolated rat adipocytes with an IC50 of 10 µM [1]. This functional data demonstrates the ability of the core HNMPA pharmacophore to effectively block a key metabolic response to insulin. The difference in permeability (quantified in Evidence Item 1) explains why this functional data is obtained only with the prodrug form, underscoring HNMPA's unique utility in cell-free systems.

Glucose Uptake Glucose Oxidation Adipocyte Functional Assay

HNMPA (132541-52-7): Primary Research Application Scenarios Based on Differentiated Evidence


Biochemical Assays for Insulin Receptor Kinase Activity

In cell-free systems such as purified insulin receptor kinase assays, HNMPA is the preferred inhibitor. Its membrane impermeability is irrelevant in this context, while its well-characterized inhibition of both serine and tyrosine autophosphorylation [1] and substrate phosphorylation (e.g., 82% inhibition of poly(Glu4,Tyr) phosphorylation ) make it a reliable and quantitative tool for blocking IRTK catalytic activity.

Studies Requiring Exofacial or Membrane-Proximal IRTK Inhibition

For experiments designed to probe insulin receptor signaling events that originate at the extracellular surface or within the plasma membrane—such as ligand-induced receptor clustering or early adaptor protein recruitment that is not dependent on kinase activity—the membrane-impermeable nature of HNMPA is a critical advantage. It prevents intracellular target engagement, thereby isolating the analysis to the intended subcellular compartment.

Differentiation of Insulin Receptor-Dependent and Independent Effects of Broad-Spectrum Kinase Inhibitors

HNMPA's established selectivity profile, which excludes inhibition of PKC and PKA [1], positions it as a valuable control compound. When a broad-spectrum kinase inhibitor produces a biological effect, HNMPA can be used in parallel to determine whether that effect is specifically attributable to IRTK inhibition or to the inhibition of other kinases that the promiscuous compound targets. This provides a critical control for deconvolution of complex pharmacological data.

Structural and Mechanistic Studies of the Insulin Receptor

As a non-ATP competitive inhibitor , HNMPA binds to a site on the IRTK distinct from the ATP-binding pocket. This makes it a unique chemical probe for studies aiming to understand allosteric regulation of the kinase domain, substrate recognition (e.g., the dual serine/tyrosine kinase activity [1]), or for co-crystallization efforts aimed at identifying novel allosteric binding sites on the insulin receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for HNMPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.